molecular formula C17H18FN3 B11678537 N-[(E)-(3-fluorophenyl)methylidene]-4-phenyl-1-piperazinamine

N-[(E)-(3-fluorophenyl)methylidene]-4-phenyl-1-piperazinamine

Cat. No.: B11678537
M. Wt: 283.34 g/mol
InChI Key: ALGKFOBYTUHLEZ-XMHGGMMESA-N
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Description

N-[(E)-(3-fluorophenyl)methylidene]-4-phenyl-1-piperazinamine is a compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a double bond between a carbon and a nitrogen atom, typically formed by the condensation of an amine with an aldehyde or ketone. This specific compound features a fluorophenyl group and a phenyl group attached to a piperazine ring, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3-fluorophenyl)methylidene]-4-phenyl-1-piperazinamine typically involves the condensation reaction between 3-fluorobenzaldehyde and 4-phenylpiperazine. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3-fluorophenyl)methylidene]-4-phenyl-1-piperazinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: The original amine and aldehyde components.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(E)-(3-fluorophenyl)methylidene]-4-phenyl-1-piperazinamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N-[(E)-(3-fluorophenyl)methylidene]-4-phenyl-1-piperazinamine involves its interaction with specific molecular targets. The Schiff base can form coordination complexes with metal ions, which can then interact with biological molecules such as enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N-[5′-methyl-3′-isoxasolyl]-N-[(E)-1-(-2-thiophene)]methylidene]amine

Uniqueness

N-[(E)-(3-fluorophenyl)methylidene]-4-phenyl-1-piperazinamine is unique due to the presence of both a fluorophenyl group and a phenyl group attached to a piperazine ring. This structural arrangement imparts specific chemical and biological properties that differentiate it from other Schiff bases and related compounds.

Properties

Molecular Formula

C17H18FN3

Molecular Weight

283.34 g/mol

IUPAC Name

(E)-1-(3-fluorophenyl)-N-(4-phenylpiperazin-1-yl)methanimine

InChI

InChI=1S/C17H18FN3/c18-16-6-4-5-15(13-16)14-19-21-11-9-20(10-12-21)17-7-2-1-3-8-17/h1-8,13-14H,9-12H2/b19-14+

InChI Key

ALGKFOBYTUHLEZ-XMHGGMMESA-N

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)/N=C/C3=CC(=CC=C3)F

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)N=CC3=CC(=CC=C3)F

Origin of Product

United States

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